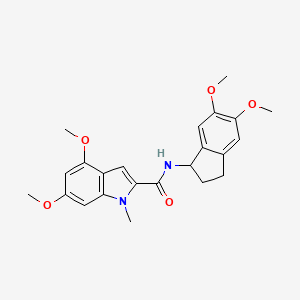
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indene and indole moieties, which contribute to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indene and indole precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling and subsequent modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indene derivatives: Compounds with similar indene structures, such as (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine.
Indole derivatives: Compounds with indole moieties, such as 3-[(1-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-phenylurea.
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of indene and indole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H26N2O5/c1-25-18-9-14(27-2)10-20(28-3)16(18)11-19(25)23(26)24-17-7-6-13-8-21(29-4)22(30-5)12-15(13)17/h8-12,17H,6-7H2,1-5H3,(H,24,26) |
InChI Key |
WALGDFAECVLSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-phenyl{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}ethanoic acid](/img/structure/B11019656.png)

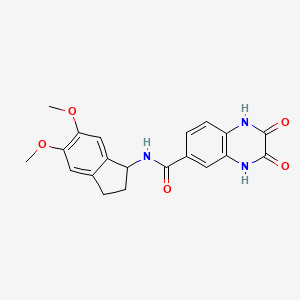

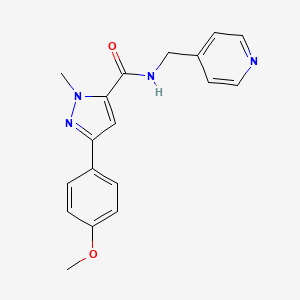
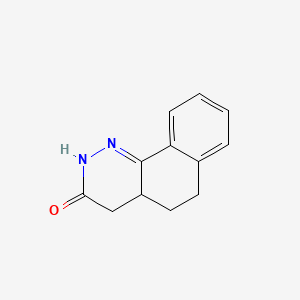
![10-ethyl-2,2,5-trimethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one](/img/structure/B11019683.png)
![methyl 5-benzyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11019686.png)
![4-methoxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]benzamide](/img/structure/B11019697.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11019701.png)
![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11019711.png)
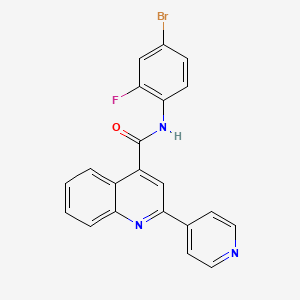
![N-[4-(acetylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019730.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide](/img/structure/B11019737.png)
